

thermal analysis techniques for urea oxalate characterization (TGA/DSC)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Urea oxalate

Cat. No.: B145975

[Get Quote](#)

Characterization of Urea Oxalate: A Thermal Analysis Approach

Application Note

This document provides a comprehensive overview of the thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for the characterization of **urea oxalate**. **Urea oxalate**, a co-crystal formed from urea and oxalic acid, is of interest in pharmaceutical and materials science for its potential to modify the physicochemical properties of its constituent components. Thermal analysis provides crucial information regarding its thermal stability, decomposition pathway, and energetic properties.

Introduction to Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine transition temperatures, such as melting and crystallization, and to quantify the enthalpy of these transitions.

Thermal Behavior of Urea Oxalate

The thermal analysis of a 1:1 urea-oxalic acid co-crystal reveals distinct thermal events. The co-crystal is thermally stable up to approximately 180°C.[1] DSC analysis shows a sharp endothermic peak between 173-177°C, with a maximum at 174.5°C, which is attributed to the melting of the co-crystal, immediately followed by its decomposition.[2] The enthalpy of this transition has been determined to be 22 kJ/mol.[2]

The decomposition of **urea oxalate** is a multi-step process. Initially, it is believed to dissociate into its constituent molecules, urea and oxalic acid. These components then undergo further decomposition. Urea typically melts around 134-136°C and begins to decompose at approximately 175°C.[2][3] Oxalic acid shows a broad endotherm between 51-102°C due to the loss of any associated water, followed by melting at a higher temperature. The primary decomposition products of **urea oxalate** are ammonia, carbon dioxide, and water. The formation of an intermediate, oxamide, has also been suggested to occur between 150°C and 200°C.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for the thermogravimetric analysis of **urea oxalate**.

Instrumentation: A calibrated thermogravimetric analyzer.

Crucibles: Alumina or platinum crucibles are recommended.

Sample Preparation:

- Ensure the **urea oxalate** sample is finely ground and homogeneous.
- Accurately weigh approximately 2-5 mg of the sample into a tared TGA crucible.

Experimental Parameters:

- Temperature Range: 30°C to 450°C.
- Heating Rate: A heating rate of 5-10°C/min is recommended to ensure good resolution of thermal events.

- Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min is crucial to prevent oxidative decomposition.

Procedure:

- Place the crucible containing the sample onto the TGA balance.
- Purge the furnace with the inert gas for at least 15 minutes before starting the experiment to ensure an inert atmosphere.
- Initiate the heating program according to the specified parameters.
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage weight loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for the DSC analysis of **urea oxalate**.

Instrumentation: A calibrated differential scanning calorimeter.

Pans: Aluminum pans with pierced hermetic lids are suitable for this analysis.

Sample Preparation:

- Accurately weigh 2-5 mg of the finely ground **urea oxalate** sample into a tared aluminum DSC pan.
- Seal the pan with a lid. It is advisable to pierce the lid to allow for the escape of any evolved gases during decomposition.

Experimental Parameters:

- Temperature Range: 20°C to 240°C.
- Heating Rate: A heating rate of 2-10°C/min is recommended.

- Atmosphere: A continuous flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min. [3]

Procedure:

- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Equilibrate the system at the starting temperature.
- Initiate the heating program as per the defined parameters.
- Record the heat flow as a function of temperature.
- Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events, such as melting and decomposition.

Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of urea, oxalic acid, and their 1:1 co-crystal, **urea oxalate**.

Table 1: DSC Data for Urea, Oxalic Acid, and **Urea Oxalate**

Sample	Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy (ΔH) (kJ/mol)	Reference
Urea	Melting	~135	136.36	13.8	[2]
Oxalic Acid	Water Evaporation	51	-	59.94	[2]
Melting	-	195.38	-	[2]	
Urea Oxalate	Melting/Decomposition	173	174.5	22	[2]

Table 2: TGA Data for **Urea Oxalate** (Theoretical)

Note: Experimental TGA data with precise weight loss percentages for **urea oxalate** is not readily available in the cited literature. The following is a theoretical breakdown based on a plausible decomposition pathway.

Decomposition Step	Temperature Range (°C)	Proposed Lost Species	Theoretical Weight Loss (%)
1	175 - 250	NH ₃ + CO ₂	~49.3
2	250 - 400	Further decomposition of intermediates	Varies

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **urea oxalate** using TGA and DSC.

Workflow for TGA/DSC Analysis of **Urea Oxalate**

Proposed Thermal Decomposition Pathway

This diagram illustrates a proposed pathway for the thermal decomposition of **urea oxalate** based on available data.

Urea Oxalate Decomposition Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [thermal analysis techniques for urea oxalate characterization (TGA/DSC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145975#thermal-analysis-techniques-for-urea-oxalate-characterization-tga-dsc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com